molecular formula C20H12S B3050191 Dinaphtho[2,3-b;2',3-d]thiophene CAS No. 242-53-5

Dinaphtho[2,3-b;2',3-d]thiophene

Cat. No.: B3050191
CAS No.: 242-53-5
M. Wt: 284.4 g/mol
InChI Key: YWKFLXFRCZYQCM-UHFFFAOYSA-N
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Description

Dinaphtho[2,3-b;2’,3-d]thiophene is a semiconducting polymer that features π-extended heteroarenes with six fused aromatic rings. This compound is known for its thermal stability and high hole mobility, making it suitable for various electronic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dinaphtho[2,3-b;2’,3-d]thiophene can be synthesized through a series of chemical reactions. One common method involves the chiral resolution of 2-ethylhexanoic acid, followed by functional group conversions without interfering with enantiopurity. The enantiopure 2-ethylhexyl group is introduced onto dinaphtho[2,3-b;2’,3-d]thiophene via a Negishi-coupling reaction .

Industrial Production Methods

In industrial settings, dinaphtho[2,3-b;2’,3-d]thiophene is often produced through high-throughput processing techniques such as bar-assisted meniscus shearing (BAMS) at high speeds . This method allows for efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

Dinaphtho[2,3-b;2’,3-d]thiophene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of dinaphtho[2,3-b;2’,3-d]thiophene can yield various oxygenated derivatives, while reduction can produce hydrogenated compounds.

Scientific Research Applications

Dinaphtho[2,3-b;2’,3-d]thiophene has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of dinaphtho[2,3-b;2’,3-d]thiophene involves its ability to act as a p-type organic semiconductor. The compound’s high hole mobility allows for efficient charge transport, making it suitable for use in electronic devices. The molecular targets and pathways involved include the highest-occupied molecular orbital (HOMO) and the lowest-unoccupied molecular orbital (LUMO), which facilitate charge transfer .

Comparison with Similar Compounds

Dinaphtho[2,3-b;2’,3-d]thiophene can be compared with other similar compounds, such as:

Dinaphtho[2,3-b;2’,3-d]thiophene stands out due to its unique combination of thermal stability, high hole mobility, and suitability for various electronic applications.

Properties

IUPAC Name

12-thiapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12S/c1-3-7-15-11-19-17(9-13(15)5-1)18-10-14-6-2-4-8-16(14)12-20(18)21-19/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKFLXFRCZYQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=CC5=CC=CC=C5C=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393034
Record name Dinaphtho[2,3-b;2',3-d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

242-53-5
Record name Dinaphtho[2,3-b;2',3-d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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